molecular formula C10H11ClN4 B6416760 [1-(2-chloro-6-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine CAS No. 2097988-89-9

[1-(2-chloro-6-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine

Cat. No.: B6416760
CAS No.: 2097988-89-9
M. Wt: 222.67 g/mol
InChI Key: OUQHWUZYBWLICD-UHFFFAOYSA-N
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Description

[1-(2-chloro-6-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine: is an organic compound that features a triazole ring substituted with a chloromethylphenyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-chloro-6-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cycloaddition reaction between an azide and an alkyne.

    Substitution Reaction: The triazole ring is then substituted with a 2-chloro-6-methylphenyl group through a nucleophilic aromatic substitution reaction.

    Introduction of the Amine Group:

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of imines or amides.

    Reduction: Reduction reactions can convert the triazole ring to a more saturated form or reduce the chloromethyl group to a methyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro group, to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of imines or amides.

    Reduction: Formation of saturated triazole derivatives or methyl-substituted compounds.

    Substitution: Formation of various substituted triazole derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

Biology:

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine:

    Drug Development: The compound’s structure suggests potential as a pharmacophore in the development of new therapeutic agents, particularly for targeting specific enzymes or receptors.

Industry:

    Materials Science: It can be used in the synthesis of advanced materials, such as polymers or nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism by which [1-(2-chloro-6-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can coordinate with metal ions, while the amine group can form hydrogen bonds or ionic interactions with biological molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

  • [1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine
  • [1-(2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine
  • [1-(2-chloro-6-methylphenyl)-1H-1,2,3-triazol-4-yl]ethanamine

Uniqueness:

  • Structural Features: The presence of both a chloro and a methyl group on the phenyl ring provides unique steric and electronic properties.
  • Reactivity: The combination of these substituents can influence the compound’s reactivity and interaction with other molecules, making it distinct from its analogs.

Properties

IUPAC Name

[1-(2-chloro-6-methylphenyl)triazol-4-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN4/c1-7-3-2-4-9(11)10(7)15-6-8(5-12)13-14-15/h2-4,6H,5,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUQHWUZYBWLICD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)N2C=C(N=N2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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